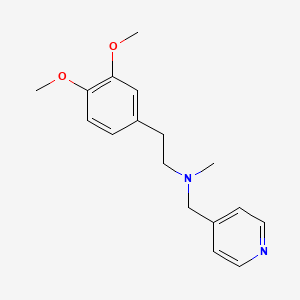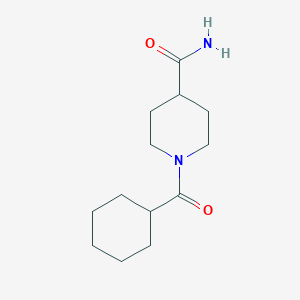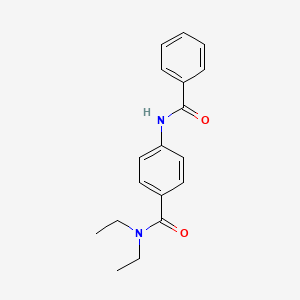![molecular formula C15H24N2O2 B5723883 (1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine, commonly known as MDMA, is a psychoactive drug that has been extensively studied for its potential therapeutic effects. MDMA is a member of the amphetamine family and is structurally similar to both amphetamine and methamphetamine. MDMA is a Schedule I controlled substance in the United States, which means that it has a high potential for abuse and no accepted medical use.
Mécanisme D'action
MDMA acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of euphoria, empathy, and sociability. The exact mechanism of action of MDMA is not well understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. In addition, MDMA can cause dehydration, hyperthermia, and electrolyte imbalances. These effects can be dangerous, particularly in the context of recreational use.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively potent and selective serotonin releaser, which makes it useful for studying the role of serotonin in behavior and cognition. However, MDMA is also a highly regulated substance, which can make it difficult to obtain for research purposes. In addition, the potential for abuse and adverse effects of MDMA make it a challenging substance to work with in laboratory settings.
Orientations Futures
There are a number of potential future directions for research on MDMA. One area of interest is the potential therapeutic use of MDMA in the treatment of mental health conditions such as PTSD and anxiety. Another area of interest is the potential for MDMA to enhance empathy and prosocial behavior, and its potential use in the treatment of social disorders such as autism. Further research is needed to fully understand the potential benefits and risks of MDMA use in these contexts, as well as to develop safer and more effective methods of MDMA administration.
Méthodes De Synthèse
MDMA can be synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then reduced with aluminum amalgam to form MDMA. This synthesis method has been widely used in both illegal and legal settings, and has been the subject of much research.
Applications De Recherche Scientifique
MDMA has been studied for its potential therapeutic effects in a number of different contexts, including psychotherapy for post-traumatic stress disorder (PTSD) and anxiety, as well as for its potential as an adjunct to psychotherapy for other mental health conditions. MDMA has also been studied for its effects on social behavior, empathy, and prosocial behavior.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(5-2)9-8-16(3)11-13-6-7-14-15(10-13)19-12-18-14/h6-7,10H,4-5,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOTPSLBGPQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyl-N-methylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5723842.png)


![4-({[(2,3-dichlorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5723852.png)
![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)



![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
